molecular formula C14H14F2N2O B2543036 N-(1-cyanocyclohexyl)-2,4-difluorobenzamide CAS No. 1307186-79-3

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide

Cat. No. B2543036
CAS RN: 1307186-79-3
M. Wt: 264.276
InChI Key: WZTOPRYPDIGBKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions. For instance, the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides from N-fluorobenzamides involves a formal [4+2] cycloaddition reaction, nitrogen-centered radical generation, and a series of protonation and deprotonation steps . Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor from a tritiated cyclohexylmethylamine also involves multiple steps, including tritiation, coupling, and purification processes . These methods suggest that the synthesis of N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide would likely require careful planning of reaction steps and conditions.

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-2-nitrobenzamide has been determined by X-ray diffraction analysis, revealing that it crystallizes in the monoclinic space group with specific cell parameters and is stabilized by N–H⋯O hydrogen bonds . This information is valuable as it provides a basis for understanding how similar compounds, such as N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide, might crystallize and what intermolecular interactions could be important for their stability.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide, but they do provide examples of reactions involving similar compounds. For instance, the naphthalic anhydride products from the synthesis mentioned earlier can be transformed into various naphthalimides, indicating that these compounds can participate in further chemical transformations . This suggests that N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide may also undergo further chemical reactions to yield different products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not extensively detailed. However, it is noted that the naphthalic anhydrides and naphthalimides exhibit fluorescent features , which implies that the optical properties of related compounds like N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide could be of interest. Additionally, the high radiochemical purity and specific activity of the synthesized photoaffinity analog of an influenza fusion inhibitor suggest that the purity and activity of similar compounds would be important considerations in their analysis.

Scientific Research Applications

N-Heterocyclic Carbenes in Modern Chemistry

N-Heterocyclic carbenes have emerged as powerful tools in organic chemistry, with a broad spectrum of applications in commercially significant processes. They have transitioned from academic curiosities to essential components in catalysis, stabilization of reactive molecular fragments, and materials chemistry. NHCs offer a platform for the functionalization of surfaces, polymers, nanoparticles, and discrete clusters, showcasing their versatility in synthesizing complex molecular structures and materials (Hopkinson et al., 2014).

Catalytic Applications

The catalytic prowess of NHCs is highlighted in their ability to facilitate (4+2) cycloaddition reactions, showcasing a novel reaction cascade exploiting α,β-unsaturated acyl azoliums. This demonstrates the potential of NHCs to mediate complex chemical transformations with high stereocontrol, laying the groundwork for synthesizing intricate molecular architectures (Ryan et al., 2011).

Materials Chemistry

NHCs have found significant applications in materials chemistry, allowing for the functionalization of various materials. They contribute to the development of functional materials by acting as ligands that stabilize reactive species, thereby facilitating the creation of novel materials with tailored properties. This includes the modification of surfaces, polymers, and nanoparticles, expanding the utility of NHCs beyond traditional catalytic roles (Smith et al., 2019).

Analytical and Forensic Chemistry

The search for synthetic opioids has led to the exploration of N-substituted benzamides, showcasing the intersection of organic chemistry with forensic analysis. This highlights the role of chemical synthesis in addressing challenges related to public health and safety, underscoring the importance of understanding the structural and functional aspects of synthetic compounds (Elliott et al., 2016).

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-10-4-5-11(12(16)8-10)13(19)18-14(9-17)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTOPRYPDIGBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide

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